2-Hydroxy-5-methanesulfonamidobenzoic acid
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Overview
Description
2-Hydroxy-5-methanesulfonamidobenzoic acid is an organic compound with the molecular formula C8H9NO5S. It is known for its unique chemical structure, which includes a hydroxyl group, a methanesulfonamide group, and a benzoic acid moiety. This compound is used in various scientific research applications due to its distinctive properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methanesulfonamidobenzoic acid typically involves the sulfonation of 2-hydroxybenzoic acid (salicylic acid) with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methanesulfonamidobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The methanesulfonamide group can be reduced to a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are employed.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-methanesulfonylbenzoic acid.
Reduction: Formation of 2-hydroxy-5-aminobenzoic acid.
Substitution: Formation of 2-chloro-5-methanesulfonamidobenzoic acid or 2-methyl-5-methanesulfonamidobenzoic acid.
Scientific Research Applications
2-Hydroxy-5-methanesulfonamidobenzoic acid is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: Potential use in drug development due to its unique functional groups.
Industry: Used in the formulation of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methanesulfonamidobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methanesulfonamide groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Lacks the methanesulfonamide group.
5-Methanesulfonamidobenzoic acid: Lacks the hydroxyl group.
2-Hydroxy-5-nitrobenzoic acid: Contains a nitro group instead of a methanesulfonamide group
Uniqueness
2-Hydroxy-5-methanesulfonamidobenzoic acid is unique due to the presence of both hydroxyl and methanesulfonamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-hydroxy-5-(methanesulfonamido)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c1-15(13,14)9-5-2-3-7(10)6(4-5)8(11)12/h2-4,9-10H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKPCFNDGFDHEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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